molecular formula C4H9KNO2 B096361 Potassium N,N-dimethylglycinate CAS No. 17647-86-8

Potassium N,N-dimethylglycinate

Cat. No. B096361
CAS RN: 17647-86-8
M. Wt: 142.22 g/mol
InChI Key: OBMWWBLUVJBOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium N,N-dimethylglycinate is an organic compound with the molecular formula C4H8NO2.K . It is also known by other names such as Potassium dimethylaminoacetate and Potassium dimethylglycine .


Molecular Structure Analysis

The molecular structure of this compound is based on the InChI annotation from the IUCLID reference substances database . The compound has a monoisotopic mass of 141.019211 Da .

Scientific Research Applications

  • Carbon Dioxide Absorption

    KGly shows potential in carbon dioxide absorption applications, especially in post-combustion carbon capture (PCC) scenarios. A study by Rabensteiner et al. (2015) evaluated the use of aqueous KGly in a PCC pilot plant. Despite faster kinetics in an unloaded state compared to sodium glycinate, KGly did not enhance plant operation and presented challenges in solvent regeneration (Rabensteiner et al., 2015).

  • Vibrational and Structural Studies

    Investigations into the crystal structure and vibrational properties of potassium dl-phenylglycinate, a compound similar to KGly, have been conducted. These studies offer insights into the potential medical applications of KGly, particularly in alkali ions transport in biological systems (Ilczyszyn et al., 2009).

  • Agricultural Research

    Research on potassium in agriculture, while not specific to KGly, highlights the importance of potassium in plant stress situations, which could potentially be relevant for derivatives like KGly (Römheld & Kirkby, 2010).

  • Lyotropic Mixtures

    KGly has been used in lyotropic mixtures with non-chiral N-acylamino acid surfactants, revealing its role in forming nematic phases in these mixtures. This suggests potential applications in materials science (Akpinar et al., 2014).

  • Biochemical Activities

    A study on the biological activity of lysosomotropic n-alkyl N,N-dimethylglycinates compared with quaternary ammonium salts has explored their effects on yeast, revealing insights into the biochemical applications of compounds similar to KGly (Obłąk et al., 2001).

  • Nanomaterial Synthesis

    The synthesis of a hybrid of La2O3 nanomaterial and potassium complexes, including a derivative similar to KGly, has been explored for potential applications in biomedical science and magnetic resonance imaging (MRI) (Srivastava et al., 2022).

Safety and Hazards

Potassium N,N-dimethylglycinate is classified as a substance that causes serious eye damage . It is labeled with the signal word “Danger” and the hazard pictogram GHS05 for corrosion .

Future Directions

Potassium N,N-dimethylglycinate and other amino acid salts have been studied for their potential use in CO2 capture . These compounds offer several advantages over conventional amine solutions, including good initial CO2 solubility and lower energy requirements for solvent regeneration .

properties

CAS RN

17647-86-8

Molecular Formula

C4H9KNO2

Molecular Weight

142.22 g/mol

IUPAC Name

potassium;2-(dimethylamino)acetate

InChI

InChI=1S/C4H9NO2.K/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);

InChI Key

OBMWWBLUVJBOIZ-UHFFFAOYSA-N

SMILES

CN(C)CC(=O)[O-].[K+]

Canonical SMILES

CN(C)CC(=O)O.[K]

Other CAS RN

17647-86-8

Pictograms

Corrosive

Related CAS

1118-68-9 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium N,N-dimethylglycinate
Reactant of Route 2
Potassium N,N-dimethylglycinate
Reactant of Route 3
Potassium N,N-dimethylglycinate
Reactant of Route 4
Reactant of Route 4
Potassium N,N-dimethylglycinate
Reactant of Route 5
Reactant of Route 5
Potassium N,N-dimethylglycinate
Reactant of Route 6
Potassium N,N-dimethylglycinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.